(3S)-3-(4-fluorophenyl)pyrrolidine

Stereochemistry Structure-Activity Relationship Chiral Resolution

(3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 895243-06-8) is a chiral pyrrolidine building block with a molecular weight of 165.21 g/mol and a defined (S)-stereocenter at the 3-position. Its structural features include a saturated five-membered nitrogen heterocycle and a para-fluorophenyl substituent, which confer a predicted LogP of approximately 2.31 and a topological polar surface area of 12 Ų.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 895243-06-8
Cat. No. B3195313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(4-fluorophenyl)pyrrolidine
CAS895243-06-8
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1
InChIKeyIWOQWISAVOSATC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (3S)-3-(4-fluorophenyl)pyrrolidine (CAS 895243-06-8) for Scientific Procurement


(3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 895243-06-8) is a chiral pyrrolidine building block with a molecular weight of 165.21 g/mol and a defined (S)-stereocenter at the 3-position . Its structural features include a saturated five-membered nitrogen heterocycle and a para-fluorophenyl substituent, which confer a predicted LogP of approximately 2.31 and a topological polar surface area of 12 Ų . These physicochemical properties, combined with its defined stereochemistry, make it a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and central nervous system ligands, where enantiomeric purity is critical for downstream activity .

Why (3S)-3-(4-fluorophenyl)pyrrolidine (CAS 895243-06-8) Cannot Be Substituted with In-Class Analogs


Substitution of (3S)-3-(4-fluorophenyl)pyrrolidine with its racemate or the (R)-enantiomer (CAS 1048703-18-9) is scientifically invalid for applications requiring stereochemical precision. The pyrrolidine ring's stereogenicity is a critical determinant of biological activity, as the specific spatial orientation of substituents governs binding to enantioselective protein targets, leading to profoundly different pharmacological profiles [1]. Furthermore, the 4-fluorophenyl substitution pattern imparts distinct electronic and steric properties compared to other isomers (e.g., 2- or 3-fluorophenyl), which directly influences target engagement, metabolic stability, and physicochemical parameters like LogP and PSA . Using an incorrect stereoisomer or regioisomer introduces a significant, uncontrolled variable, compromising experimental reproducibility and undermining the validity of structure-activity relationship studies.

Quantitative Differentiation Guide: (3S)-3-(4-fluorophenyl)pyrrolidine vs. Analogs


Evidence Item 1: Defined (S)-Stereocenter Enables Stereospecific SAR vs. (R)-Enantiomer

The procurement of (3S)-3-(4-fluorophenyl)pyrrolidine (CAS 895243-06-8) is specifically justified over its (R)-enantiomer (CAS 1048703-18-9) or the racemate (CAS 144620-11-1) for any application where stereochemistry is a functional requirement. The (3S) configuration is a defined stereocenter that is critical for the biological activity of its downstream derivatives. In the broader class of pyrrolidine-based compounds, different stereoisomers have been shown to exhibit markedly different biological profiles due to distinct binding modes with enantioselective proteins [1]. While a direct quantitative comparison of the free base's biological activity is not available, the presence of a single, defined stereocenter is a structural specification that directly correlates with functional performance in asymmetric synthesis and drug design.

Stereochemistry Structure-Activity Relationship Chiral Resolution

Evidence Item 2: 4-Fluorophenyl Substitution Pattern Provides Unique Physicochemical Profile vs. Other Fluorophenyl Isomers

The para-fluorophenyl substitution of (3S)-3-(4-fluorophenyl)pyrrolidine provides a quantifiable differentiation from other positional isomers (e.g., 2- or 3-fluorophenyl). While specific experimental data for the free base is limited, its predicted physicochemical properties can be benchmarked against its enantiomer. The compound has a predicted LogP of approximately 2.31 and a topological polar surface area (TPSA) of 12 Ų . These values, determined by the 4-fluoro substitution pattern, are critical parameters for predicting blood-brain barrier penetration, solubility, and overall drug-likeness. This is in contrast to the 3-fluorophenyl pyrrolidine scaffold, which has been used in CNS-targeting ligands where modulation of pKa is key, demonstrating the importance of the fluorine position on biological outcomes [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Evidence Item 3: Utility as a Specific Scaffold for Kinase Inhibitor Synthesis vs. Unsubstituted Pyrrolidine

The value proposition for (3S)-3-(4-fluorophenyl)pyrrolidine is strengthened by its established role as a key synthetic intermediate for generating potent kinase inhibitors, an application where a simple, unsubstituted pyrrolidine would be insufficient. Derivatives of this compound have been patented for their activity as TrkA kinase inhibitors, with potential therapeutic applications in pain and inflammatory diseases . Furthermore, related compounds incorporating the fluorophenyl pyrrolidine scaffold have demonstrated potent inhibitory activity against Rho-associated protein kinase 2 (ROCK2), with an IC50 value of 41.4 nM [1]. This high potency is a direct result of the specific 4-fluorophenyl pyrrolidine moiety, underscoring the scaffold's value in medicinal chemistry programs.

Kinase Inhibition Drug Discovery Synthetic Intermediate

Validated Application Scenarios for (3S)-3-(4-fluorophenyl)pyrrolidine (CAS 895243-06-8)


Asymmetric Synthesis of Chiral TrkA and ROCK Kinase Inhibitors

The (3S) stereocenter makes this compound an essential chiral building block for synthesizing enantiopure kinase inhibitors. As noted in the evidence, derivatives of this scaffold exhibit potent inhibition of TrkA kinase and have been patented for use in pain and inflammatory disease research . Furthermore, the 4-fluorophenyl pyrrolidine motif is present in ROCK2 inhibitors with low nanomolar potency (IC50 = 41.4 nM) [1]. Using the single enantiomer ensures the resulting drug candidates have the correct stereochemistry for target engagement.

Central Nervous System (CNS) Ligand Development Requiring Specific Physicochemical Profiles

The compound's calculated LogP (~2.31) and low TPSA (12 Ų) are within the optimal range for CNS drug candidates, predicting good blood-brain barrier permeability . The 4-fluorophenyl group provides a different electronic and steric environment compared to other isomers, directly impacting target selectivity. This is supported by research showing that related 3-fluoropyrrolidine scaffolds are successfully used to create selective α4β2 nicotinic receptor ligands [2].

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyrrolidine Scaffolds

The unique combination of a defined (S)-stereocenter and a para-fluorophenyl group makes this compound a critical tool for SAR investigations. As highlighted by Li Petri et al., the stereogenicity of the pyrrolidine ring is a major determinant of biological activity, with different stereoisomers exhibiting profoundly different pharmacological profiles [3]. Using this specific enantiomer allows researchers to systematically probe the stereochemical requirements for biological activity, reducing variability and ensuring reproducible results.

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